rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is a synthetic compound with a unique bicyclic structure. It is characterized by the presence of a pyrimidinyl group and an azabicyclo octane framework. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azabicyclo Octane Core: This step involves the cyclization of a suitable precursor to form the azabicyclo octane core. Reaction conditions often include the use of strong bases and high temperatures.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction. This step may require the use of a pyrimidine derivative and a suitable leaving group.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Pyrimidine derivatives, halides
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Amines, alcohols
Substitution Products: Functionalized pyrimidinyl derivatives
Scientific Research Applications
rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity.
Enzymes: It may inhibit or activate enzymes, affecting various biochemical pathways.
Ion Channels: The compound may influence ion channel activity, altering cellular signaling and function.
Comparison with Similar Compounds
rac-(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride can be compared with other similar compounds, such as:
- rac-(1R,3S,5S)-3-(pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
- rac-(1R,3S,5S)-3-(pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
These compounds share similar structural features but differ in the position and nature of the substituent groups. The unique pyrimidinyl group in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
2648901-48-6 |
---|---|
Molecular Formula |
C11H17Cl2N3O |
Molecular Weight |
278.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.